O-(3-Chloroallyl)hydroxylamine

描述

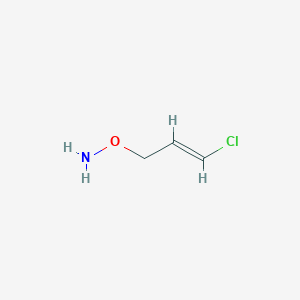

Structure

3D Structure

属性

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Aspects and Stereoisomerism of O 3 Chloroallyl Hydroxylamine

Chemical Nomenclature and Identification

O-(3-Chloroallyl)hydroxylamine is a chemical entity with specific naming conventions and identifiers that are crucial for its unambiguous recognition in scientific literature and chemical databases.

IUPAC and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. According to these conventions, the systematic name for this compound is O-(3-chloroprop-2-en-1-yl)hydroxylamine . fluorochem.co.uk This name precisely describes the molecular structure: a hydroxylamine (B1172632) group (-ONH2) is attached via its oxygen atom to a three-carbon allyl group, which has a chlorine atom substituted at the third carbon position.

Depending on the stereochemistry of the double bond, the IUPAC name can be further specified. For the trans isomer, the name is O-[(2E)-3-chloro-2-propen-1-yl]hydroxylamine cymitquimica.comnih.gov, and for the cis isomer, it would be designated with a (2Z) prefix. The hydrochloride salt of the (E)-isomer is named O-[(2E)-3-chloroprop-2-en-1-yl]hydroxylamine hydrochloride . nih.govfluorochem.co.uk Another acceptable IUPAC name for the (E)-isomer is (1E)-3-(aminooxy)-1-chloro-1-propene . sigmaaldrich.com

Table 1: Chemical Identification of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 87851-77-2 | fluorochem.co.ukbldpharm.comsigmaaldrich.com |

| 87232-84-6 | pharmaffiliates.com | |

| Molecular Formula | C3H6ClNO | fluorochem.co.ukbldpharm.compharmaffiliates.com |

| Molecular Weight | 107.54 g/mol | fluorochem.co.ukbldpharm.comchemscene.com |

| InChI | InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2 | fluorochem.co.uk |

| InChIKey | XGNHRRHYGMFKAQ-UHFFFAOYSA-N | fluorochem.co.uk |

| Canonical SMILES | NOCC=CCl | fluorochem.co.uk |

Common Synonyms and Abbreviations

In addition to its systematic name, this compound is known by several synonyms and abbreviations. These alternative names are often used in commercial catalogs and research articles for brevity. Some of the common synonyms include:

Hydroxylamine, O-(3-chloro-2-propen-1-yl) pharmaffiliates.com

(3-trans-Chloroallyl)oxyamine cymitquimica.comlookchem.com

(E)-O-(3-Chloro-2-propenyl)hydroxylamine cymitquimica.com

O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine cymitquimica.com

The hydrochloride salt also has various synonyms, such as (E)-O-(3-CHLORO-2-PROPENYL)HYDROXYLAMINE HYDROCHLORIDE and (3-trans-Chloroallyl)oxyamine hydrochloride. nih.gov

Isomeric Forms: (E)/(Z) or (trans/cis) Isomerism

The presence of a carbon-carbon double bond in the allyl group of this compound gives rise to geometric isomerism, specifically (E)/(Z) or (trans/cis) isomerism. This is due to the restricted rotation around the C=C bond and the presence of different substituents on each carbon of the double bond.

Elucidation and Characterization of Specific Isomers

The two possible isomers are the (E)-isomer (trans) and the (Z)-isomer (cis), where the priority groups on the double-bond carbons are on opposite sides or the same side, respectively. The (E)-isomer, also referred to as the trans-isomer, is the more commonly cited and commercially available form. cymitquimica.comfluorochem.co.ukbldpharm.com Its CAS number is 87851-77-2. bldpharm.comchemscene.com The hydrochloride salt of the (E)-isomer has the CAS number 96992-71-1. nih.govfluorochem.co.uk

Impact of Isomerism on Chemical Reactivity and Synthetic Outcomes

The stereochemistry of the double bond in this compound can significantly influence its chemical reactivity and the stereochemical outcome of the reactions in which it participates. The different spatial arrangement of the chloro and hydroxylamine-methyl groups in the (E) and (Z) isomers can lead to differences in steric hindrance and electronic effects, thereby affecting reaction rates and product distributions.

While detailed comparative studies on the reactivity of the individual (E) and (Z) isomers are not extensively documented in the readily available literature, it is a general principle in organic chemistry that cis and trans isomers can exhibit different reaction kinetics and pathways. For example, in reactions where the double bond participates, such as additions or cycloadditions, the stereochemistry of the starting isomer will dictate the stereochemistry of the product.

In synthetic applications, this compound serves as a building block. For instance, it is used in the preparation of herbicidal and plant growth regulating compounds. lookchem.com The specific isomer used can be crucial for achieving the desired biological activity in the final product. The choice between the (E) and (Z) isomer can also affect the efficiency of a synthetic step; one isomer might react more readily or with higher selectivity than the other under specific reaction conditions. A patent describes the preparation of O-(trans-chloroallyl)hydroxylamine hydrochloride, highlighting its role as an intermediate in the synthesis of herbicidally active acylcyclohexanediones. google.com The reactivity of the chloroallyl group is also utilized in deallylation reactions catalyzed by palladium complexes. reddit.com

Synthetic Methodologies for O 3 Chloroallyl Hydroxylamine

Historical Development of Preparation Approaches

A notable advancement was the development of processes that avoid the isolation of intermediates, thereby streamlining the synthesis. google.com For instance, U.S. Patent 5,488,162 describes a three-step, one-pot process involving the formation of a ketoxime, its subsequent alkylation, and final hydrolysis to yield the O-alkylhydroxylamine salt. google.com This represented a move towards more integrated and efficient manufacturing.

Further refinements focused on improving the reaction conditions and minimizing impurities. Commercially available solutions of O-(3-chloro-2-propenyl)hydroxylamine hydrochloride (CPHA-HCl) often contained significant impurities like hydroxylamine (B1172632), which could negatively impact subsequent reactions. google.com Processes detailed in European Patent EP0440582A1 and U.S. Patent 5,075,504A introduced a method starting from nitriles and alcohols to produce a hydroximate intermediate, which is then alkylated. google.comgoogle.com This multi-step synthesis, while complex, was designed to produce the target compound in high yield and purity. google.comgoogle.com More recent patents, such as US7214825B2, have focused on the preparation of the O-(3-chloropropenyl) hydroxylamine free base, addressing the instability and impurity issues associated with its salt forms. google.com

Table 1: Historical Milestones in the Synthesis of O-(3-Chloroallyl)hydroxylamine

| Development | Key Feature | Common Impurity Addressed | Reference |

| Early Multi-Step Synthesis | Formation, isolation, and reaction of oxime intermediates. | Varies | google.com |

| Integrated One-Pot Process | In-situ formation and reaction of ketoxime without isolation. | Process-related impurities | google.com |

| Nitrile-Based Synthesis | Generation of a hydroximate intermediate followed by alkylation. | Hydroxylamine | google.comgoogle.com |

| Free Base Preparation | Synthesis and isolation of the free base form instead of the salt. | Hydroxylamine, excess acid | google.com |

Primary Synthetic Routes and Mechanisms

The preparation of this compound is primarily achieved through two major pathways: the direct O-alkylation of a hydroxylamine equivalent and a multi-step approach involving the formation and transformation of an oxime intermediate.

O-Alkylation of Hydroxylamine Salts

This route involves the direct attachment of the 3-chloroallyl group to the oxygen atom of a hydroxylamine derivative.

Table 2: Typical Reaction Parameters for O-Alkylation with 1,3-Dichloropropene (B49464)

| Parameter | Condition | Purpose | Reference |

| Alkylating Agent | trans-1,3-dichloropropene | Source of the 3-chloroallyl group | google.comgoogle.com |

| Substrate | Ethyl acetohydroximate | Hydroxylamine equivalent | google.comgoogle.com |

| Solvent | Toluene (B28343) | Organic phase for the reaction | google.comgoogle.com |

| Base | Aqueous Sodium Hydroxide (B78521) | Deprotonation of the hydroximate | google.comgoogle.com |

| Catalyst | Tetrabutylammonium (B224687) Bromide | Phase transfer catalyst | google.com |

| Temperature | +50°C to +80°C | To ensure sufficient reaction rate | google.comgoogle.com |

| Final Step | Acidic Hydrolysis (HCl) | To release the hydroxylamine product | google.comgoogle.com |

The ultimate source of the hydroxylamine moiety in these syntheses is typically a stable salt form, either hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). google.comgoogle.comgoogle.com These salts are fundamental starting materials for generating the reactive hydroxylamine species or its derivatives needed for subsequent steps. For example, in the process starting from nitriles, an aqueous solution of hydroxylamine sulfate is reacted with an iminoester hydrohalide to form the hydroximate intermediate. google.comgoogle.com Similarly, in oximation-based routes, hydroxylamine hydrochloride or sulfate is condensed with a carbonyl compound to form the initial oxime. google.com The choice between the hydrochloride and sulfate salt can depend on the specific reaction conditions and downstream processing requirements. For instance, hydroxylamine sulfate is used in the synthesis of hydroxylamine-O-sulfonic acid, another important reagent. orgsyn.org

Approaches via Oximation and Subsequent Transformations

This widely used strategy employs a carbonyl compound as a temporary scaffold. The process involves an initial oximation, followed by alkylation of the oxime, and concluding with the hydrolysis of the alkylated oxime to liberate the desired O-substituted hydroxylamine. google.comchemicalbook.comchemicalbook.com

The first step in this pathway is the condensation of a carbonyl compound with a hydroxylamine salt to form an oxime. google.com A variety of ketones and aldehydes can be used for this purpose, including acetone (B3395972), benzaldehyde, 2-butanone (B6335102) (methyl ethyl ketone), and methyl isobutyl ketone. google.comresearchgate.netgoogle.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide. google.com The resulting oxime, for example, acetone oxime, is then alkylated with 1,3-dichloropropene under basic conditions. google.comchemicalbook.comchemicalbook.com The final step is the hydrolysis of the O-alkylated oxime, catalyzed by a strong acid like HCl, which removes the carbonyl scaffold and yields O-(3-chloro-2-propenyl)hydroxylamine hydrochloride. google.comchemicalbook.comchemicalbook.com This general method allows for the conversion of hydroxylamine salts into their O-alkyl derivatives without the need to isolate all intermediates, providing an efficient route to the target compound. google.com A recent patent also describes a high-yield method where methyl isobutyl ketoxime is formed and then reacted with 1,3-dichloropropene, achieving a product purity of over 99%. google.com

Table 3: Carbonyl Compounds Used as Precursors in Oximation-Based Syntheses

| Carbonyl Compound | Resulting Oxime Intermediate | Subsequent Steps | Reference |

| Acetone | Acetone Oxime | Alkylation with 1,3-dichloropropene, followed by acidic hydrolysis. | google.com |

| Benzaldehyde | Benzaldehyde Oxime | Alkylation with 1,3-dichloropropene, followed by acidic hydrolysis. | google.com |

| 2-Butanone | 2-Butanone Oxime | Alkylation with 1,3-dichloropropene, followed by acidic hydrolysis. | google.com |

| Methyl Isobutyl Ketone | Methyl Isobutyl Ketoxime | Alkylation with 1,3-dichloropropene, followed by acidic hydrolysis. | google.com |

| Benzophenone | Benzophenone Oxime | Alkylation with 1,3-dichloropropene, followed by acidic hydrolysis. | researchgate.net |

Etherification Reactions

A critical step in the synthesis is the formation of the chloroallyloxy ether bond. This is typically achieved through the O-alkylation of a hydroxylamine equivalent with a chloroallyl source, such as 1,3-dichloropropene. The specific hydroxylamine precursor can vary, leading to different, yet related, synthetic strategies.

One prominent method involves the O-alkylation of a pre-formed hydroximic acid ester. In a well-documented procedure, ethyl acetohydroximate, dissolved in an organic solvent like toluene, serves as the nucleophile. google.com This solution is treated with an aqueous solution of a strong base, such as sodium hydroxide, and then reacted with trans-1,3-dichloropropene. google.comgoogle.com To facilitate the reaction between the reactants in the two-phase (organic/aqueous) system, a phase transfer catalyst like tetrabutylammonium bromide is often added. google.comgoogle.com The reaction is typically conducted at elevated temperatures, for instance, between +50°C and +80°C, to ensure a sufficient reaction rate. google.com

An alternative approach utilizes a pre-formed ketoxime as the hydroxylamine equivalent. For example, methyl isobutyl ketoxime can be synthesized by reacting a hydroxylamine solution with methyl isobutyl ketone. google.com This ketoxime is then subjected to an etherification reaction with 1,3-dichloropropene in the presence of an alkali liquor to form the O-alkylated oxime intermediate. google.com Another described synthesis involves reacting N-hydroxyphthalimide with trans-1,3-dichloropropene in a sodium hydroxide solution to yield 2-(3-chloroallyloxy)-isoindoline-1,3-dione, which is another form of an O-alkylated hydroxylamine derivative. lookchem.com

Table 1: Comparison of Etherification Reaction Parameters

| Feature | Method 1: Alkylation of Hydroximic Acid Ester | Method 2: Alkylation of Ketoxime | Method 3: Alkylation of N-Hydroxyphthalimide |

|---|---|---|---|

| Hydroxylamine Precursor | Ethyl acetohydroximate | Methyl isobutyl ketoxime | N-Hydroxyphthalimide |

| Alkylating Agent | trans-1,3-dichloropropene | 1,3-dichloropropene | trans-1,3-dichloropropene |

| Base | Sodium hydroxide | Alkali liquor | Sodium hydroxide |

| Solvent System | Toluene / Water | Not specified | Aqueous |

| Catalyst | Tetrabutylammonium bromide (Phase Transfer Catalyst) | Not specified | Not specified |

| Reference | google.comgoogle.com | google.com | lookchem.com |

Acidic Hydrolysis of O-Alkylated Oximes

Following the etherification step, the resulting O-alkylated oxime or related derivative is hydrolyzed under acidic conditions to release the final this compound product, typically as its hydrochloride salt. google.comgoogle.com

In the process starting from ethyl acetohydroximate, the intermediate, ethyl O-(trans-chloroallyl)acetohydroximate, is contained within the organic phase (toluene). google.comgoogle.com This organic solution is then treated with a dilute aqueous solution of a strong acid, most commonly hydrochloric acid. google.comgoogle.com The hydrolysis reaction is promoted by stirring the two-phase mixture, often with gentle heating to temperatures between +40°C and +45°C for a period of a few hours to ensure complete conversion. google.comgoogle.com Upon completion, the desired O-(trans-chloroallyl)hydroxylamine hydrochloride is present in the aqueous phase, which can then be separated from the organic layer. google.comgoogle.com

Similarly, the synthesis route that proceeds via an O-alkylated ketoxime or N-hydroxyphthalimide derivative concludes with an acid hydrolysis step. google.comlookchem.com After the etherification reaction, the mixture is acidified to facilitate the hydrolysis of the intermediate, liberating the free hydroxylamine derivative. google.comlookchem.com

Table 2: Acidic Hydrolysis Conditions

| Intermediate | Acid Used | Temperature | Duration | Product Form | Reference |

|---|---|---|---|---|---|

| Ethyl O-(trans-chloroallyl)acetohydroximate | 32% Hydrochloric Acid | +20°C to +45°C | ~2.5 hours | Aqueous solution of hydrochloride salt | google.comgoogle.com |

| 2-(3-chloroallyloxy)-isoindoline-1,3-dione | Hydrochloric acid solution | Not specified | Not specified | Organic phase product | lookchem.com |

| O-alkylated methyl isobutyl ketoxime | Acid (unspecified) | Not specified | Not specified | Organic phase product | google.com |

Advancements in Synthesis Efficiency and Purity

Continuous improvements in the synthesis of this compound focus on enhancing reaction efficiency, maximizing product purity, and developing high-yield production methods. These advancements are critical for cost-effective and environmentally responsible manufacturing.

Optimization of Reaction Conditions (e.g., pH, Temperature, Solvent Systems)

The precise control of reaction conditions is paramount for maximizing yield and minimizing side reactions.

pH and Reagent Stoichiometry: The synthesis involves careful manipulation of pH at various stages. For instance, in the formation of ethyl acetohydroximate, sodium hydrogen carbonate is used to neutralize the reaction mixture after the initial formation of the iminoester hydrohalide. google.com In the subsequent O-alkylation step, a strong base like sodium hydroxide is used in approximately equimolar amounts relative to the hydroximic acid ester and the alkylating agent. google.com Finally, the hydrolysis is conducted in a strongly acidic medium using hydrochloric acid. google.com

Temperature: Each step of the synthesis has an optimized temperature range. The formation of the hydroximate from the iminoester hydrohalide is performed at low temperatures, between -20°C and -5°C, to control the reaction. google.com The O-alkylation step is conducted at elevated temperatures, typically between +60°C and +65°C, to drive the reaction forward, followed by a period at +70°C to +75°C to ensure completion. google.com The final hydrolysis step is also temperature-controlled, often warmed to between +40°C and +45°C. google.com

Solvent Systems and Catalysis: The use of a two-phase solvent system, such as toluene and water, is a key feature of an efficient process. google.comgoogle.com This allows for the separation of intermediates and by-products. The ethyl acetohydroximate intermediate resides in the toluene phase, while water-soluble starting materials or salts are confined to the aqueous phase. google.com The efficiency of the O-alkylation in this biphasic system is significantly enhanced by a phase transfer catalyst, which shuttles the reactants across the phase boundary. google.comgoogle.com

Strategies for Impurity Profile Management (e.g., Residual Hydroxylamine)

Effective management of impurities is crucial for ensuring the quality and safety of the final product. Residual hydroxylamine, a starting material in some synthetic schemes, is of particular concern as it can be a mutagenic impurity. humanjournals.comresearchgate.net

The synthetic process described in patents incorporates multiple purification steps to manage the impurity profile. google.com After the O-alkylation step, the organic phase containing the desired intermediate is washed twice with water. google.com This washing step is critical for removing water-soluble impurities, including unreacted hydroxylamine salts and the base. In the final hydrolysis step, the product, this compound hydrochloride, is extracted into the aqueous phase, leaving non-polar impurities behind in the organic solvent. google.comgoogle.com

For quality control, sensitive analytical methods have been developed to quantify trace levels of residual hydroxylamine. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to ensure that the final product meets stringent purity requirements. humanjournals.comresearchgate.net

Development of High Yield and High Content Production Methods

The optimization of reaction parameters and impurity management strategies has led to the development of production methods that afford this compound in both high yield and high purity.

One patented process reports obtaining the product as a 46.6% aqueous solution of its hydrochloride salt, with a total yield of 87.5% based on the starting trans-1,3-dichloropropene. google.comgoogle.com After concentrating the aqueous solution and drying the residue, the solid O-(trans-chloroallyl)hydroxylamine hydrochloride is obtained with a purity of 98.5%. google.com

Table 3: Reported Yield and Purity of this compound

| Synthetic Route | Reported Yield | Reported Purity/Content | Reference |

|---|---|---|---|

| Via Ethyl Acetohydroximate | 87.5% of theory | 98.5% (solid hydrochloride) | google.com |

| Via Methyl Isobutyl Ketoxime | 94.2% | 99.1% | google.com |

Chemical Reactivity and Mechanistic Investigations of O 3 Chloroallyl Hydroxylamine

Reactivity Profile Attributed to Molecular Functional Groups

The chemical behavior of O-(3-Chloroallyl)hydroxylamine is a direct consequence of the electronic properties and steric environment of its constituent functional groups: the hydroxylamine (B1172632) moiety and the chloroallyl moiety.

Hydroxylamine Moiety Reactivity (N-O bond considerations, Nucleophilicity)

The hydroxylamine group (-ONH2) is a key determinant of the molecule's reactivity. The nitrogen atom, with its lone pair of electrons, imparts nucleophilic character to the molecule. cymitquimica.comlibguides.com This nucleophilicity allows it to participate in reactions where it attacks electron-deficient centers.

The N-O bond in hydroxylamine derivatives can be susceptible to cleavage under certain conditions. Studies on related N-O compounds have shown that factors like the presence of an N-acetyl group can significantly slow down N-O bond cleavage. acs.org While specific studies on the N-O bond stability of this compound are not detailed, the general principles of hydroxylamine chemistry suggest that this bond's integrity is a crucial factor in its reaction pathways.

The nucleophilicity of the hydroxylamine moiety is central to its role in various synthetic applications. For instance, it can react with electrophiles, leading to the formation of new C-N or N-O bonds. This reactivity is harnessed in the synthesis of diverse nitrogen-containing compounds. cymitquimica.comambeed.com

Chloroallyl Moiety Reactivity (Electrophilicity of Chlorine, Alkene Character)

The chloroallyl group (CH2=CH-CH2Cl) introduces a different set of reactive sites to the molecule. The chlorine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. cymitquimica.com This classic alkyl halide reactivity allows for a variety of substitution reactions.

Furthermore, the carbon-carbon double bond (alkene) within the allyl group can undergo addition reactions. cymitquimica.com The electron-rich nature of the double bond allows it to be attacked by electrophiles, leading to the formation of saturated derivatives. The interplay between the allylic chlorine and the double bond can also lead to more complex reaction pathways, such as allylic rearrangements.

Fundamental Organic Reaction Mechanisms

The dual functionality of this compound enables it to participate in several fundamental organic reactions, including nucleophilic substitutions, additions to the carbon-carbon double bond, and oximation reactions.

Nucleophilic Substitution Reactions

The primary site for nucleophilic substitution is the carbon atom attached to the chlorine. cymitquimica.com In these reactions, a nucleophile displaces the chloride ion. The Williamson ether synthesis, a classic example of nucleophilic substitution, provides a conceptual framework for how the chloroallyl group might react with nucleophiles like alkoxides. libguides.com

A general representation of this reaction is as follows:

Nu:⁻ + Cl-CH₂-CH=CH₂-ONH₂ → Nu-CH₂-CH=CH₂-ONH₂ + Cl⁻

Where Nu:⁻ represents a generic nucleophile. This type of reaction is fundamental to the use of this compound as a building block for introducing the allyloxylamine moiety into other molecules.

Addition Reactions to the Carbon-Carbon Double Bond

The alkene functionality in the chloroallyl group is susceptible to electrophilic addition reactions. cymitquimica.com For instance, the addition of a generic electrophile (E-Y) across the double bond can be depicted as:

E-Y + CH₂=CH-CH₂-O-NH₂ → E-CH₂-CH(Y)-CH₂-O-NH₂

A specific example of such a reaction is atom transfer radical addition (ATRA), where a radical species adds to the double bond. encyclopedia.pub While not explicitly detailed for this compound itself, the principles of ATRA on alkenes are well-established and could potentially be applied. encyclopedia.pub

Oximation Reactions and Related Condensations

Oximation is a characteristic reaction of hydroxylamines, involving their condensation with aldehydes or ketones to form oximes. This compound can undergo this reaction to form O-allyl oximes.

The general mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the oxime.

R₂C=O + H₂N-O-CH₂-CH=CHCl → R₂C=N-O-CH₂-CH=CHCl + H₂O

This reaction is crucial for the synthesis of various oxime ethers, which have applications in different fields. For example, this compound is used as a reagent in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, which is utilized as a herbicide and plant growth regulator. lookchem.com The hydrochloride salt of this compound is also used in the synthesis of salinomycin (B1681400) C20-O-alkyl/benzyl oxime derivatives. rsc.org

Metal-Catalyzed Transformations Involving this compound

The presence of the allylic chloride and the hydroxylamine group makes this compound a suitable candidate for various metal-catalyzed cross-coupling reactions. Palladium and iridium complexes, in particular, are well-known to catalyze the allylic substitution of substrates containing these functionalities.

Palladium-Catalyzed O-Allylic Substitutions

Palladium-catalyzed allylic substitution, or the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound as a substrate in this reaction are not extensively documented, its reactivity can be inferred from studies on analogous systems like O-allylhydroxylamines and oximes. nih.govresearchgate.netresearchgate.net

Generally, the reaction mechanism involves the oxidative addition of a Pd(0) catalyst to the allylic substrate to form a π-allyl palladium(II) complex. Subsequently, a nucleophile attacks this complex to form the product and regenerate the Pd(0) catalyst. In the context of hydroxylamine derivatives, the hydroxylamine can act as the nucleophile. Research on oximes, which possess a similar N-O bond, shows they are viable nucleophiles in palladium-catalyzed allylic substitutions. researchgate.net Depending on the reaction conditions, particularly the choice of catalyst and base, either the nitrogen or the oxygen atom of the oxime can act as the nucleophile, leading to N-allylated nitrones or O-allylated oxime ethers, respectively. researchgate.net

For instance, using Pd(PPh₃)₄ with an allylic carbonate substrate selectively yields linear O-allylated oxime ethers without needing a base. researchgate.net Conversely, employing a Pd(II) catalyst can favor the formation of N-allylated nitrones. researchgate.net Recent mechanistic studies on related systems involving O-benzoylhydroxylamine electrophiles suggest a Pd(II)/Pd(IV) catalytic cycle may be operative, where the reaction is promoted by ligands such as acetylacetonate (B107027) (acac) derivatives rather than traditional phosphines. nih.gov

Given these precedents, this compound is expected to serve as a nucleophile in palladium-catalyzed reactions, likely attacking a separate π-allyl palladium complex through its nitrogen atom to yield N-allylated products.

Table 1: Representative Conditions for Palladium-Catalyzed Allylic Substitution with Oxime Nucleophiles

| Catalyst | Ligand | Base | Substrate | Outcome | Ref. |

| Pd(PPh₃)₄ | PPh₃ | None | Allylic Carbonate | Linear O-allylation | researchgate.net |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Allylic Acetate | Linear O-allylation | researchgate.net |

| Pd(cod)Cl₂ | None | None | Allylic Acetate | N-allylation (Nitrone) | researchgate.net |

Sigmatropic Rearrangements and Related Pericyclic Processes

Pericyclic reactions, particularly sigmatropic rearrangements, represent a powerful, atom-economical strategy for molecular reorganization. Hydroxylamine derivatives are particularly well-suited for these transformations due to the inherent weakness of the N-O bond. sioc-journal.cn

Role ofethz.chethz.chSigmatropic Shifts in Hydroxylamine Derivatives

The ethz.chethz.ch-sigmatropic rearrangement is a pericyclic reaction involving the reorganization of six electrons over a six-atom framework. libretexts.orglibretexts.org In hydroxylamine derivatives, such as N-aryl-O-allylhydroxylamines, this transformation is analogous to the classic Claisen rearrangement and leads to the formation of new C-C and C-N bonds while cleaving the weak N-O bond and a C-O bond. sioc-journal.cnrsc.orgas-pub.com

The driving force for these rearrangements is often the formation of a more stable system, and they typically proceed through a concerted, chair-like six-membered transition state. nih.gov Research has shown that for these rearrangements to occur efficiently, the nitrogen atom of the hydroxylamine is typically functionalized, for example, as an N-aryl or N-acyl derivative. rsc.orgnih.gov These N-substituted O-allyl hydroxylamines undergo ethz.chethz.ch-sigmatropic rearrangements under relatively mild thermal or base-mediated conditions. rsc.orgnih.gov

Studies on N-arylated O-cyclopropyl hydroxamates, which are structural analogues, show they efficiently undergo a ethz.chethz.ch-sigmatropic rearrangement/cyclization cascade to furnish substituted tetrahydroquinolines. rsc.orgnih.gov Similarly, N,O-divinylhydroxylamines, generated in situ, readily undergo ethz.chethz.ch-rearrangements to form γ-ketoamides or 1-pyrrolines. uic.edu

For this compound, it is predicted that after N-arylation or N-acylation, the resulting derivative would be a prime candidate for a ethz.chethz.ch-sigmatropic rearrangement. The rearrangement would proceed through a cyclic transition state, leading to an intermediate that, upon tautomerization, would yield a substituted aminophenol or a related aromatic amine, incorporating the chloroallyl group onto the aromatic ring. The presence of the chlorine atom on the allyl group could influence the electronic nature of the transition state and the reactivity of the final product.

Applications in Advanced Organic Synthesis

Role as a Versatile Reagent in Complex Molecule Construction

O-(3-Chloroallyl)hydroxylamine serves as a versatile building block in the field of organic synthesis, enabling the construction of more complex molecules. Its utility stems from the presence of two distinct reactive sites: the hydroxylamine (B1172632) functional group and the chloro-substituted allyl group. cymitquimica.com This dual reactivity allows it to participate in various organic transformations, including nucleophilic substitutions and additions. cymitquimica.com

The hydroxylamine portion is known to react with carbonyl compounds, while the chloroallyl group can undergo substitution reactions. This makes the compound a key component in creating polymers, active pharmaceutical ingredients (APIs), and other intricate organic structures. cymitquimica.com Its adaptability makes it an essential reagent in both industrial and academic research for developing new molecules with specific properties. cymitquimica.comnbinno.com

Table 1: Synthetic Versatility of this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Hydroxylamine (-ONH₂) | Condensation with aldehydes/ketones | O-substituted Oximes |

| Hydroxylamine (-ONH₂) | Nucleophilic attack | Amines, Nitrogen Heterocycles |

| Chloroallyl (-CH₂-CH=CHCl) | Nucleophilic Substitution | Ethers, Substituted Allylic Compounds |

| Chloroallyl (-CH₂-CH=CHCl) | Cross-coupling Reactions | Complex Carbon Skeletons |

Synthesis of O-Substituted Oximes and Ethers

A primary application of this compound is in the synthesis of O-substituted oximes, also known as oxime ethers. This transformation is typically achieved through the condensation reaction of the hydroxylamine with aldehydes or ketones. researchgate.net The resulting O-(3-chloroallyl) oximes are stable compounds and valuable intermediates in their own right. googleapis.com For instance, the hydrochloride salt of this compound is used in the synthesis of O-trans-(chloroallyl)oximes from ketoximes through etherification and subsequent acidic hydrolysis. chemicalbook.com

This reactivity has been exploited in the synthesis of complex molecules. In one study, (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride was used as a reagent to prepare a series of C20-O-alkyl/benzyl oxime derivatives of the natural product Salinomycin (B1681400), which were evaluated for anti-tumor activity. rsc.org Patented industrial processes also detail the synthesis of O-(trans-chloroallyl)acethydroximic acid ethyl ester, an oxime ether, which is then hydrolyzed to produce the hydrochloride salt of O-(trans-chloroallyl)hydroxylamine. google.comgoogle.com

The synthesis of ethers is another key application. The oxygen atom of the hydroxylamine can act as a nucleophile in transition-metal-catalyzed allylic substitutions to form ether linkages. organic-chemistry.org

Formation of Nitrogen-Containing Compounds and Heterocycles

The hydroxylamine moiety makes this compound a useful source for introducing nitrogen into organic molecules, a critical step in the synthesis of many biologically active compounds. cymitquimica.comresearchgate.net Due to the inherent reactivity of the N-O bond, hydroxylamine derivatives are widely used as synthons for building nitrogen-containing heterocycles and other nitrogenous compounds. mdpi.com

This compound and related compounds are effective reagents for the synthesis of primary and allylic amines. cymitquimica.com The hydroxylamine functional group can be converted into an amine through various reductive or rearrangement pathways. For example, O-allylhydroxylamine, a closely related compound, is a crucial reagent for preparing allylic amines, which are important components in pharmaceuticals and fine chemicals. smolecule.com The chloroallyl group provides an additional site for modification, allowing for the synthesis of substituted allylic amines. General methods for the direct amination of organoboranes using hydroxylamine-O-sulfonic acid have been developed, showcasing the utility of hydroxylamine derivatives in forming primary amines with high yields. researchgate.net

Strategic Intermediate in Multistep Synthetic Pathways

Due to its versatile reactivity, this compound is frequently employed as a strategic intermediate in multistep syntheses across various chemical industries. nbinno.com Its ability to introduce a specific functional handle (the chloroallyloxyamino group) allows for subsequent elaboration into more complex target structures. cymitquimica.com

A significant industrial application of this compound is its role as a key intermediate in the production of agrochemicals. nbinno.com It is a crucial precursor for the synthesis of several herbicides and plant growth regulators. lookchem.com

Notably, it is an essential building block for producing clethodim (B606718), a widely used post-emergence cyclohexanedione herbicide. alfa-chemical.comnih.gov An efficient continuous flow process has been developed specifically for synthesizing (E)-O-(3-chloro-2-propenyl)hydroxylamine to serve as the key intermediate for clethodim. researchgate.net It is also used as a reagent in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, which exhibit herbicidal and plant growth regulatory properties. cymitquimica.comlookchem.com Furthermore, its hydrochloride salt is a main raw material for the herbicides benzotrione and cycloxydone. alfa-chemical.com

In the pharmaceutical sector, this compound serves as a valuable intermediate for synthesizing various organic compounds destined for medicinal applications. cymitquimica.comnbinno.com The functional groups present in the molecule are relevant for building the complex scaffolds often found in active pharmaceutical ingredients. cymitquimica.com

A specific example is its use in the synthesis of salinomycin C20-O-alkyl/benzyl oxime derivatives, which have been investigated for their potential anti-tumor activities. rsc.org The ability of hydroxylamines to participate in the formation of diverse nitrogen-containing structures makes them valuable in drug discovery and development. researchgate.netmdpi.com

Table 2: Examples of Products Derived from this compound

| Product Class | Specific Example | Application Area | Reference |

|---|---|---|---|

| Herbicide | Clethodim | Agrochemical | alfa-chemical.comnih.gov |

| Herbicide | Cycloxydone | Agrochemical | alfa-chemical.com |

| Herbicide | Benzotrione | Agrochemical | alfa-chemical.com |

| Herbicide Intermediate | 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether | Agrochemical | lookchem.com |

| Bioactive Molecule Derivative | Salinomycin C20-O-alkyl oximes | Pharmaceutical Research | rsc.org |

Research on Derivatives and Analogues of O 3 Chloroallyl Hydroxylamine

Synthesis of Novel Alkoxyamine Compounds Derived from O-(3-Chloroallyl)hydroxylamine

The primary route to novel alkoxyamine compounds from this compound involves its condensation reaction with a wide range of aldehydes and ketones. This reaction, a standard method for forming oxime ethers, proceeds by the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by dehydration to yield the corresponding O-(3-chloroallyl)oxime ether.

This synthetic strategy is crucial in the agrochemical industry. For instance, this compound is a key reagent in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ether, a compound used as a herbicide and plant growth regulator nbinno.com. The synthesis involves the reaction of this compound with the appropriate cyclohexenone derivative.

The general reaction scheme for the synthesis of these alkoxyamines can be summarized as follows:

R¹ and R² can be hydrogen, alkyl, or aryl groups.

While specific novel derivatives are not extensively detailed in publicly available literature, the established reactivity of this compound allows for its application in the synthesis of a diverse array of oxime ethers with potential applications in medicinal chemistry and materials science. The presence of the chloroallyl group provides a handle for further chemical modifications, potentially leading to compounds with unique properties.

Below is a representative table of potential alkoxyamine compounds synthesized from this compound and various carbonyl compounds, based on general oximation reactions.

| Carbonyl Compound | Resulting Alkoxyamine (Oxime Ether) | Potential Application Area |

| Cyclohexanone | Cyclohexanone O-(3-chloroallyl)oxime | Intermediate for Nylon-6 synthesis researchgate.netwikipedia.org |

| Benzaldehyde | Benzaldehyde O-(3-chloroallyl)oxime | Organic synthesis intermediate |

| Acetone (B3395972) | Acetone O-(3-chloroallyl)oxime | Chemical synthesis |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde O-(3-chloroallyl)oxime | Agrochemical research |

Comparative Reactivity and Synthetic Utility Studies with Other O-Substituted Hydroxylamines (e.g., O-Allylhydroxylamine)

The synthetic utility of this compound is often considered in the context of other O-substituted hydroxylamines, such as the closely related O-Allylhydroxylamine. The key difference between these two molecules is the presence of a chlorine atom on the allyl group in the former. This structural modification is expected to influence the compound's reactivity and the properties of its derivatives.

Reactivity:

The presence of the electron-withdrawing chlorine atom in this compound is anticipated to decrease the nucleophilicity of the hydroxylamine (B1172632) nitrogen compared to O-Allylhydroxylamine. This is due to the inductive effect of the chlorine atom, which pulls electron density away from the nitrogen, making it a weaker nucleophile. Consequently, reactions with electrophiles, such as the condensation with aldehydes and ketones, may proceed at a slower rate for the chlorinated analogue under identical conditions.

However, the chloroallyl group also introduces a potential site for other reactions. The carbon-chlorine bond can undergo nucleophilic substitution, and the double bond can participate in addition reactions, offering synthetic pathways that are not available with O-Allylhydroxylamine.

Synthetic Utility:

The primary utility of this compound lies in the introduction of the 3-chloroallyl moiety onto a carbonyl-containing molecule. This functional group is of particular interest in the development of herbicides. Many commercial herbicides are oxime ethers, and the specific substituents on the ether linkage are crucial for their biological activity mdpi.comnih.govmdpi.com. The chloroallyl group, in this context, is a key component of certain herbicidally active molecules.

In contrast, O-Allylhydroxylamine provides an allyl group, which can also be a useful functional handle for further synthetic transformations, such as cross-coupling reactions or metathesis. The choice between this compound and O-Allylhydroxylamine in a synthetic scheme would therefore depend on the desired final product and the specific functional groups required.

A comparative overview of the properties and potential reactivity is presented in the table below:

| Feature | This compound | O-Allylhydroxylamine |

| Structure | NH₂-O-CH₂-CH=CHCl | NH₂-O-CH₂-CH=CH₂ |

| Key Functional Group | 3-Chloroallyl ether | Allyl ether |

| Expected Nucleophilicity | Lower (due to electron-withdrawing Cl) | Higher |

| Primary Synthetic Application | Synthesis of specific herbicidal oxime ethers | General synthesis of O-allyl oxime ethers |

| Additional Reactivity | Potential for nucleophilic substitution at C-Cl | Standard alkene and allyl group reactions |

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational landscape of O-(3-Chloroallyl)hydroxylamine are dictated by the interplay of steric and electronic effects arising from its constituent functional groups: the chloroallyl group and the hydroxylamine (B1172632) moiety. The flexibility of the molecule is primarily due to rotation around the C-C, C-O, and N-O single bonds.

Conformational analysis of similar molecules, such as allylamines and other hydroxylamine derivatives, suggests that multiple stable conformers may exist for this compound. researchgate.netnih.gov The relative energies of these conformers are determined by the torsional or dihedral angles between different parts of the molecule. For instance, studies on allylamine (B125299) have identified several conformers with small energy differences between them. researchgate.net The presence of the electronegative chlorine atom in the allyl group and the oxygen atom in the hydroxylamine group introduces additional complexity due to stereoelectronic interactions, such as the gauche effect and allylic strain. researchgate.net

The rotation around the N-O bond in hydroxylamines is a well-studied phenomenon, with energy barriers that are influenced by the substituents on the nitrogen atom. rsc.org For this compound, the barrier to rotation around the N-O bond is expected to be a key determinant of its conformational flexibility. Similarly, the rotation around the C-O bond will be influenced by the electronic interactions between the oxygen lone pairs and the adjacent C-C sigma and C=C pi bonds.

| Conformer | Dihedral Angle C=C-C-O (°) | Dihedral Angle C-C-O-N (°) | Relative Energy (kcal/mol) (Hypothetical) | Key Interactions |

|---|---|---|---|---|

| Anti-Anti | ~180 | ~180 | 0.0 | Minimizes steric hindrance |

| Anti-Gauche | ~180 | ~60 | 0.5 - 1.5 | Potential for stabilizing gauche interactions |

| Syn-Anti | ~0 | ~180 | > 2.0 | Significant steric repulsion (allylic 1,3-strain) |

| Syn-Gauche | ~0 | ~60 | > 2.5 | High steric and torsional strain |

Reaction Pathway Modeling and Energy Profiles

Computational modeling can be used to explore the mechanisms and energetics of chemical reactions involving this compound. The molecule possesses two primary reactive sites: the allylic chloride and the hydroxylamine group.

The presence of a chlorine atom on an allylic carbon makes the molecule susceptible to nucleophilic substitution reactions, which can proceed via either an S(_N)1 or S(_N)2 mechanism. stackexchange.comlibretexts.org Allylic halides are known to be excellent substrates for S(_N)2 reactions due to the stabilization of the transition state through conjugation with the adjacent π-system. libretexts.orgnih.gov Theoretical studies on the reaction of allylic halides with nucleophiles can provide detailed energy profiles, identifying the transition state structures and activation barriers. The reaction of this compound with a nucleophile (Nu⁻) would likely proceed through a transition state where the nucleophile attacks the carbon bearing the chlorine, and the negative charge is delocalized over the allyl system.

The hydroxylamine moiety offers another site for chemical reactivity. Hydroxylamines can act as nucleophiles, with the nitrogen atom being the primary nucleophilic center. masterorganicchemistry.com They can react with various electrophiles, and computational studies can model these reaction pathways. For example, the reaction with a carbonyl compound could lead to the formation of an oxime ether. The alpha-effect, where an atom adjacent to the nucleophilic center bears lone pairs (like the oxygen in hydroxylamine), can enhance nucleophilicity. masterorganicchemistry.com Furthermore, the hydroxylamine group can undergo oxidation. Theoretical models of hydroxylamine decomposition and oxidation reactions have shown complex pathways involving radical intermediates. jes.or.jp

| Reaction Type | Reactant | Plausible Product(s) | Key Theoretical Considerations |

|---|---|---|---|

| Nucleophilic Substitution (S(N)2) | Nucleophile (e.g., CN⁻, OH⁻) | O-(3-Substituted-allyl)hydroxylamine | Transition state stabilization by the allyl π-system. libretexts.org |

| Nucleophilic Attack by Nitrogen | Electrophile (e.g., Aldehyde, Ketone) | Corresponding oxime ether | Role of the alpha-effect in enhancing nucleophilicity.[ masterorganicchemistry.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGvF64euLJGJmeuz7xrPASGYJjHI3noh2Wlmm2g4Jg9Bs3Gz5YAjjxFn7_sqaf6mbQzoVQcAidMxC-7_e3xMEmZPMeOkzMeZgFbt0NtvvznXhqof689veatXTEauvZS1bCxU6TVMnqfLN8T_jbe4L0sKiFWm9Gg4oIKUQJLqp8zVW2U9TTBcg%3D)] |

| Oxidation | Oxidizing Agent | Nitroso or nitro compounds, or decomposition products | Radical intermediates and multiple competing pathways. jes.or.jp |

| Reaction with a Base | Strong Base | Potential for elimination or deprotonation at the NH₂ group | Competition between different acidic protons. |

Electronic Structure Investigations and Reactivity Predictions

The electronic structure of this compound governs its reactivity. Computational methods like Natural Bond Orbital (NBO) analysis and the generation of molecular electrostatic potential (MEP) maps can provide a detailed picture of the electron distribution within the molecule. uni-muenchen.deresearchgate.net

The electronegative chlorine and oxygen atoms are expected to withdraw electron density, leading to a polarized molecule. An MEP map would likely show regions of negative potential (red) around the oxygen and chlorine atoms, indicating their electron-rich nature and suitability for interacting with electrophiles. researchgate.netresearchgate.net Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and potentially on the carbon atom attached to the chlorine, highlighting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's behavior as a nucleophile and an electrophile, respectively. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the hydroxylamine group, corresponding to the lone pair electrons. This would make the nitrogen atom the primary site for nucleophilic attack. The LUMO is likely to be an antibonding orbital (σ) associated with the C-Cl bond, indicating that this is the most favorable site for an incoming nucleophile to attack, leading to the cleavage of the C-Cl bond. The π orbital of the C=C bond could also contribute to the LUMO, making the double bond susceptible to nucleophilic addition under certain conditions.

| Electronic Property | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| Partial Atomic Charges (NBO) | Negative charges on O, N, and Cl; Positive charges on H (of NH₂) and C (attached to Cl) | Guides electrostatic interactions with other molecules. |

| Molecular Electrostatic Potential (MEP) | Negative potential around O and Cl; Positive potential around NH₂ hydrogens. researchgate.netresearchgate.net | Identifies likely sites for electrophilic and nucleophilic attack. |

| Highest Occupied Molecular Orbital (HOMO) | Localized on the nitrogen lone pair. | Confirms the nucleophilic character of the amine nitrogen. libretexts.org |

| Lowest Unoccupied Molecular Orbital (LUMO) | Primarily the σ* orbital of the C-Cl bond. | Indicates the susceptibility of the C-Cl bond to nucleophilic attack. libretexts.org |

Broader Research Significance and Future Directions

Industrial Importance as a Chemical Intermediate

O-(3-Chloroallyl)hydroxylamine serves as a crucial intermediate in the production of a range of commercially important organic compounds, particularly in the agrochemical and pharmaceutical sectors. nbinno.com Its market is experiencing steady growth, driven by the increasing demand for specialized chemicals. nbinno.com

A primary industrial application of this compound is in the synthesis of herbicides. acs.org It is a key raw material for producing clethodim (B606718), a selective post-emergence herbicide used to control annual and perennial grasses in a wide variety of broadleaf crops, including soybeans, cotton, and vegetables. acs.orgalfa-chemical.com The global demand for clethodim underscores the industrial significance of its precursors like this compound. acs.org Beyond clethodim, it is also utilized in the synthesis of other herbicides such as benzotrione and cycloxydim. alfa-chemical.com Furthermore, it is a reagent in the preparation of 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers, which also exhibit herbicidal and plant growth regulatory properties. chemicalbook.com

In the pharmaceutical industry, this compound and its derivatives are explored as intermediates for synthesizing new drug candidates. The hydroxylamine (B1172632) functionality is a valuable component in designing molecules that can interact with biological targets. For example, research has been conducted on its use in developing selective epidermal growth factor receptor (EGFR) inhibitors for potential cancer therapies. It is also used in the synthesis of salinomycin (B1681400) derivatives, which have been evaluated for their anti-tumor activity. rsc.org

The general synthetic utility of this compound is broad. It is employed in the preparation of various nitrogen-containing compounds and can be a precursor to complex molecular scaffolds. cymitquimica.com For instance, it is used to synthesize O-trans-(chloroallyl)hydroxylamine hydrochloride from ketoxime and dichloropropene. chemicalbook.com

Table 1: Industrial Applications of this compound

| Industry Sector | Application | Final Product Examples |

|---|---|---|

| Agrochemical | Herbicide Synthesis | Clethodim, Benzotrione, Cycloxydim. acs.orgalfa-chemical.com |

| Agrochemical | Plant Growth Regulator Synthesis | 5-(dioxabicyclohept-6-yl)cyclohexenone oxime ethers. chemicalbook.com |

| Pharmaceutical | Intermediate for Drug Discovery | EGFR inhibitors, Salinomycin derivatives. rsc.org |

Potential for Novel Synthetic Methodologies and Reagent Development

The distinct chemical features of this compound make it a valuable tool for developing innovative synthetic methodologies. Its bifunctional nature, containing both a nucleophilic hydroxylamine group and an electrophilic chloroallyl group, allows for a variety of chemical transformations. cymitquimica.com

Researchers are exploring its use in multicomponent reactions and for the construction of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. The presence of the double bond also opens up possibilities for reactions such as palladium-catalyzed cross-coupling and deallylation, offering a pathway to introduce or remove the allyl group under specific conditions. reddit.com This reactivity is being harnessed to create complex molecular architectures.

One area of development is its use in the synthesis of oxime ethers, which are important functional groups in many biologically active molecules. For example, it has been used in the synthesis of 2-(3-chloroallyloxyaminobutylidene)-5-(3-methyl-4-ethyl-6-isobutoxytetrahydropyran-2-yl)-cyclohexane-1,3-dione. prepchem.com The ability to introduce the chloroallyl group and then potentially modify it further provides a flexible approach to creating diverse chemical libraries for screening purposes.

The development of reagents based on the this compound scaffold is another promising avenue. By modifying the hydroxylamine or the allyl group, new reagents with tailored reactivity and selectivity can be designed for specific synthetic challenges. cymitquimica.com

Green Chemistry Considerations in this compound Synthesis

Traditional chemical synthesis routes for this compound often rely on harsh reagents and can generate significant waste, prompting research into more environmentally friendly alternatives. acs.org The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are being increasingly applied to its production. researchgate.net

A notable advancement is the development of biocatalytic methods for its synthesis. acs.org Researchers have focused on using enzymes, such as deacetylases, to produce this compound from precursors like N-[(E)-3-chloroprop-2-enoxy]acetamide (NECA). acs.org This enzymatic approach avoids the use of strong acids and bases typically employed in the chemical synthesis, leading to a more sustainable process. acs.orgresearchgate.net Enzyme engineering efforts have led to the development of deacetylase variants with significantly improved catalytic efficiency and substrate specificity, making biocatalysis a more viable option for industrial-scale production. acs.org

Another green chemistry approach is the development of continuous flow synthesis methods. scilit.com Continuous flow processes can offer better control over reaction parameters, improved safety, and reduced waste generation compared to traditional batch processes. Research in this area aims to create a more efficient and sustainable manufacturing process for this key intermediate. scilit.com

Furthermore, efforts are being made to improve the traditional chemical synthesis pathways to make them more environmentally benign. This includes optimizing reaction conditions to reduce energy consumption and developing methods for recycling reagents and byproducts. For example, processes have been developed to recycle phthalic acid, a byproduct in one of the synthetic routes. google.com The recycling of mother liquor from the production of hydroxylamine hydrochloride, a key raw material, is also an area of investigation. google.com

Table 2: Green Chemistry Approaches in this compound Synthesis

| Green Chemistry Principle | Approach | Benefit |

|---|---|---|

| Use of Catalysis | Biocatalysis with engineered deacetylases. acs.orgresearchgate.net | Avoids harsh chemicals, milder reaction conditions, increased efficiency. acs.org |

| Real-time Analysis | Continuous flow synthesis. scilit.com | Better process control, enhanced safety, reduced waste. scilit.com |

| Waste Prevention | Recycling of byproducts like phthalic acid. google.com | Reduces waste and improves atom economy. google.com |

Emerging Research Applications in Functional Materials and Catalysis

While the primary applications of this compound have been in agrochemicals and pharmaceuticals, its unique chemical properties suggest potential for use in the development of novel functional materials and in catalysis. The presence of multiple reactive sites allows for its incorporation into polymeric structures or for its use as a ligand in catalytic systems.

The hydroxylamine group can coordinate with metal ions, suggesting that this compound and its derivatives could be used as ligands for the synthesis of metal complexes with catalytic activity. cymitquimica.com The allyl group provides a handle for polymerization or for grafting onto surfaces, which could be exploited to create new functional materials with tailored properties. For instance, polymers incorporating this moiety might exhibit interesting thermal or chemical resistance properties.

Although direct research in this area is still emerging, the fundamental reactivity of this compound makes it a promising candidate for exploration in these fields. Its ability to participate in a variety of chemical reactions, including those that form carbon-carbon and carbon-nitrogen bonds, is a key attribute for its potential use in designing new catalysts and materials. nih.gov Further research is needed to fully realize the potential of this versatile chemical in these advanced applications.

常见问题

Basic Research Questions

Q. What are the key experimental parameters for optimizing the synthesis of O-(3-Chloroallyl)hydroxylamine?

- Methodological Answer : Synthesis can be optimized by adjusting reaction conditions such as temperature, pH, and stoichiometry. For example, hydroxylamine hydrochloride reacts with chlorinated allyl derivatives under alkaline conditions to form intermediates like oximes, followed by chlorination (e.g., using Cl₂ or PCl₅) . Monitoring reaction progress via TLC or HPLC ensures intermediate purity. Yield improvements may involve inert atmospheres (N₂/Ar) to minimize oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Confirms regiochemistry and stereochemistry (e.g., trans-configuration via coupling constants in vinyl chloride derivatives) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₃H₆ClNO, MW 107.54) and isotopic patterns .

- Elemental Analysis : Ensures purity (>95%) by verifying C/H/N/O/Cl ratios .

- Melting Point : Used as a preliminary purity indicator (e.g., 180°C for hydrochloride salt) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodological Answer : Store in sealed, moisture-proof containers under dry, inert conditions (room temperature, desiccated). Exposure to humidity or light may hydrolyze the chloroallyl group or promote decomposition. Stability tests under varying pH (3–9) and temperatures (4–40°C) can identify degradation thresholds .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact—neutralize spills with sand or diatomaceous earth. Emergency procedures should include eyewash stations and ethanol rinses for skin exposure. Refer to SDS guidelines for hazard mitigation (e.g., PAC-1/PAC-2 exposure limits) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acylations?

- Methodological Answer : Kinetic and computational studies (e.g., DFT at B3LYP/6-311+G(2df,2p)) can distinguish between O- and N-acylation pathways. Dual bifunctional catalysis mechanisms, where hydroxylamine acts as both proton donor and acceptor, may explain product ratios. Solvation models (e.g., PCM/HF) predict solution-phase barriers (ΔG‡ ~18–20 kcal/mol) . Experimental validation via isotopic labeling (²H/¹⁵N) or trapping intermediates (e.g., tetrahedral adducts) is critical .

Q. How do computational predictions align with experimental outcomes in reactions involving this compound?

- Methodological Answer : Discrepancies often arise in regioselectivity (e.g., predicted N-acylation vs. observed O-acylation). Hybrid QM/MM simulations and microkinetic modeling reconcile these by incorporating solvent effects and transition-state stabilization. For example, hydroxylamine’s dual proton transfer in bifunctional catalysis lowers ΔG‡ for O-acylation, favoring it despite computational predictions .

Q. What are the degradation pathways of this compound under thermal or oxidative stress?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH) combined with LC-MS/MS identify degradation products like 3-chloropropenal or hydroxylamine derivatives. Oxidative pathways (e.g., via O₂ or peroxides) may form nitroxides or nitroso compounds. Mechanistic probes (e.g., radical scavengers like BHT) clarify degradation drivers .

Q. How can this compound derivatives be synthesized for targeted applications?

- Methodological Answer : Functionalize the hydroxylamine group via reductive amination (e.g., with aldehydes/ketones) or alkylation (e.g., using morpholinoethyl groups). For example, N-benzyl-O-(2-morpholinoethyl)hydroxylamine is synthesized via one-pot reductive amination, enabling tailored solubility or bioactivity . Purity is ensured via column chromatography (silica gel, EtOAc/hexane) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。